3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone
Description
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone (CAS: 898769-29-4) is a fluorinated aromatic ketone with the molecular formula C18H17F3O (molecular weight: 300.33 g/mol). Its structure features a propiophenone backbone substituted with a 2,3-dimethylphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position of the aromatic ring. This compound is commercially available through multiple suppliers (e.g., 10 suppliers listed in ), indicating its relevance in pharmaceutical or materials research . Synonyms include CTK5G6938 and AKOS016021641, which aid in cross-referencing literature .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-5-7-14(13(12)2)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABXUXHCMKKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644642 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-04-9 | |
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2’-trifluoromethylpropiophenone typically involves the use of Friedel-Crafts acylation reactions. This method includes the reaction of 2,3-dimethylbenzene with trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for constructing complex organic molecules used in pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Cross-Coupling Reactions | Utilized in Suzuki-Miyaura and Heck reactions to form new C-C bonds. |
| Electrophilic Aromatic Substitution | Acts as an electrophile in various substitution reactions. |
Medicinal Chemistry
Research indicates that 3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone exhibits potential therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that derivatives can induce apoptosis in cancer cells through caspase pathway activation.
- Anti-inflammatory Properties: The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of various propiophenone derivatives on cancer cell lines. The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and enhanced binding affinity to cancer-specific receptors.
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2020) demonstrated that this compound significantly reduced inflammation markers in animal models. The study concluded that the compound's ability to modulate cytokine release could position it as a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)-2’-trifluoromethylpropiophenone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomers
- 3-(2,3-Dimethylphenyl)-4'-Trifluoromethylpropiophenone: A positional isomer with the -CF₃ group at the 4'-position instead of 2' ().
Substituent Variations
- 3-(3,5-Dimethylphenyl)-1,1,1-Trifluoropropan-2-ol (DV358) :
Molecular formula C11H14F3N (). Unlike the target compound, DV358 replaces the ketone with a hydroxyl group and positions the -CF₃ on a propane chain. This structural shift reduces aromaticity and introduces hydrogen-bonding capability, impacting solubility and metabolic stability . - 3-(2,3-Dichlorophenyl)-1,1,1-Trifluoropropane Derivatives (DV356): Molecular formula C9H7Cl2F3O (). However, the dichlorophenyl group may reduce lipophilicity relative to the dimethylphenyl analog .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and dimethylphenyl group contribute to greater lipophilicity than DV356 or DV358, favoring membrane permeability in drug design.
Commercial Availability
The target compound’s commercial presence (10 suppliers) surpasses analogs like DV358 or DV356 (available "on request"), suggesting optimized synthesis protocols or higher demand in research .
Biological Activity
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a propiophenone backbone, which is modified by a 2,3-dimethylphenyl group and a trifluoromethyl substituent at the 2' position. The presence of the trifluoromethyl group is known to enhance the chemical stability and lipophilicity of the compound, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group may enhance its binding affinity to enzymes and receptors, modulating their activity. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties through mechanisms such as:
- Inhibition of Enzymatic Activity : Compounds similar to this ketone have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Antimicrobial Properties : There is emerging evidence that compounds within this class may possess antimicrobial activity against resistant strains of bacteria and fungi .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value in the micromolar range. For instance, it showed enhanced efficacy against specific leukemia and neuroblastoma cell lines compared to untreated controls .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| ALL (EU-3) | 0.3 - 0.4 | High sensitivity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate sensitivity |
| Caco-2 (Colon) | 39.8 | Significant reduction in viability |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro assays measuring cytokine production. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study on Anticancer Efficacy : In a clinical setting, a related compound was tested in phase II trials for its effectiveness against solid tumors. Results showed promising initial responses; however, phase III trials revealed discrepancies in efficacy, prompting further investigation into dosing and administration routes .
- Antimicrobial Resistance : A study focusing on drug-resistant bacterial strains found that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone, and how can reaction conditions be optimized?
The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethyl ketone intermediates can be synthesized via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions . Optimization may include:
- Temperature control : Low temperatures (−78°C) to minimize side reactions.
- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O for electrophilic aromatic substitution.
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility of aromatic intermediates.
Yield improvements (e.g., 88% in analogous syntheses) are achieved by stepwise addition of reagents and inert atmosphere use (argon/nitrogen) .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments (δ −60 to −70 ppm), while ¹H NMR resolves methyl and aromatic protons.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving steric effects from the 2,3-dimethylphenyl group .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₇F₃O).
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Lipophilicity : The trifluoromethyl group enhances hydrophobicity (logP ~3.5), critical for solubility in organic solvents.
- Thermal stability : Decomposition temperatures >200°C, inferred from analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .
- Acid sensitivity : The ketone moiety may undergo hydration in acidic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. How do electronic effects of substituents (2,3-dimethylphenyl vs. trifluoromethyl) influence regioselectivity in further functionalization?
The electron-donating 2,3-dimethylphenyl group directs electrophilic attacks to the para position, while the electron-withdrawing trifluoromethyl group deactivates the adjacent benzene ring. Computational studies (DFT) reveal:
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?
Discrepancies between experimental (XRD) and theoretical (DFT-optimized) bond lengths/angles often arise from crystal packing forces. Mitigation approaches include:
- Dynamic disorder modeling : SHELXL refinement with TWIN/BASF commands to account for molecular flexibility .
- Solvent effect simulations : COSMO-RS models adjust for solvent interactions absent in vacuum-based DFT .
- Validation metrics : R-factor <5% and goodness-of-fit (GOF) ~1.0 ensure reliability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological or catalytic properties?
- Bioisosteric replacement : Swapping the trifluoromethyl group with chlorinated or ethoxy analogs modulates binding affinity (e.g., pesticide intermediates in ).
- Steric tuning : Bulkier substituents at the 2,3-dimethylphenyl position reduce metabolic degradation (see analogs in ).
- QSPR modeling : Neural networks predict logD or pKa values from molecular descriptors (e.g., polar surface area) .
Q. What methodologies address low yields in multi-step syntheses involving this compound?
- Inline purification : Flash chromatography with gradients (hexane:EtOAc) removes byproducts early.
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., acylation).
- Catalyst recycling : Immobilized Pd catalysts in Suzuki-Miyaura couplings reduce metal leaching .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting NMR data between batch syntheses?
Q. What advanced statistical methods validate reproducibility in kinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
